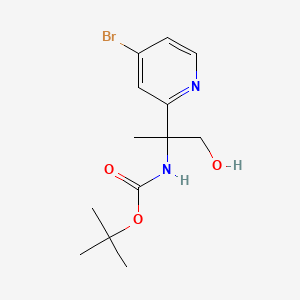
tert-Butyl (2-(4-bromopyridin-2-yl)-1-hydroxypropan-2-yl)carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
tert-Butyl (2-(4-bromopyridin-2-yl)-1-hydroxypropan-2-yl)carbamate: is a chemical compound that belongs to the class of carbamates It is characterized by the presence of a tert-butyl group, a bromopyridine moiety, and a hydroxypropan-2-yl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl (2-(4-bromopyridin-2-yl)-1-hydroxypropan-2-yl)carbamate typically involves the reaction of 2-Amino-4-bromopyridine with tert-Butyl carbamate. The reaction is carried out in water for 16 hours. After the reaction, the mixture is poured onto aqueous sodium bicarbonate and extracted into ethyl acetate. The combined ethyl acetate phases are dried and reduced in vacuo. The final product is obtained after chromatography.
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the general approach involves similar synthetic routes as described above, with optimization for large-scale production, including the use of automated reactors and purification systems to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions: tert-Butyl (2-(4-bromopyridin-2-yl)-1-hydroxypropan-2-yl)carbamate undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom in the pyridine ring can be substituted with other nucleophiles.
Oxidation and Reduction Reactions: The hydroxy group can undergo oxidation to form ketones or reduction to form alkanes.
Hydrolysis: The carbamate group can be hydrolyzed under acidic or basic conditions to form the corresponding amine and carbon dioxide.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used.
Reduction Reactions: Reagents such as lithium aluminum hydride or sodium borohydride are employed.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide, respectively.
Major Products Formed:
- Substitution reactions yield various substituted pyridine derivatives.
- Oxidation reactions produce ketones.
- Reduction reactions yield alkanes.
- Hydrolysis results in the formation of amines and carbon dioxide.
Applications De Recherche Scientifique
Chemistry: In organic synthesis, tert-Butyl (2-(4-bromopyridin-2-yl)-1-hydroxypropan-2-yl)carbamate is used as an intermediate in the synthesis of more complex molecules. It is particularly useful in the synthesis of heterocyclic compounds and natural product analogs.
Biology and Medicine: This compound has potential applications in medicinal chemistry, particularly in the development of pharmaceuticals. Its unique structure allows for the exploration of new drug candidates with potential therapeutic effects.
Industry: In the industrial sector, this compound can be used in the development of new materials and as a building block for the synthesis of various chemical products.
Mécanisme D'action
The mechanism of action of tert-Butyl (2-(4-bromopyridin-2-yl)-1-hydroxypropan-2-yl)carbamate involves its interaction with specific molecular targets. The bromopyridine moiety can interact with enzymes or receptors, leading to modulation of their activity. The hydroxypropan-2-yl group can form hydrogen bonds with biological molecules, enhancing the compound’s binding affinity and specificity.
Comparaison Avec Des Composés Similaires
- tert-Butyl (4-bromopyridin-2-yl)carbamate
- tert-Butyl (2-(4-chloropyridin-2-yl)-1-hydroxypropan-2-yl)carbamate
- tert-Butyl (2-(4-fluoropyridin-2-yl)-1-hydroxypropan-2-yl)carbamate
Comparison: Compared to similar compounds, tert-Butyl (2-(4-bromopyridin-2-yl)-1-hydroxypropan-2-yl)carbamate is unique due to the presence of the bromine atom, which can participate in specific interactions and reactions that other halogens (such as chlorine or fluorine) may not. This uniqueness can be exploited in the design of new molecules with desired properties.
Propriétés
Formule moléculaire |
C13H19BrN2O3 |
|---|---|
Poids moléculaire |
331.21 g/mol |
Nom IUPAC |
tert-butyl N-[2-(4-bromopyridin-2-yl)-1-hydroxypropan-2-yl]carbamate |
InChI |
InChI=1S/C13H19BrN2O3/c1-12(2,3)19-11(18)16-13(4,8-17)10-7-9(14)5-6-15-10/h5-7,17H,8H2,1-4H3,(H,16,18) |
Clé InChI |
RWVHYSGFLBXINI-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)NC(C)(CO)C1=NC=CC(=C1)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-[2-Chloro-6-(iodomethyl)pyrimidin-4-yl]morpholine](/img/structure/B13935637.png)
![N-(3-(1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidin-3-yl)phenyl)nicotinamide](/img/structure/B13935643.png)
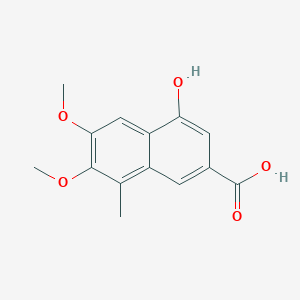
![4-Chloro-2-(methylthio)-6,7-dihydro-5H-pyrrolo[2,3-d]pyrimidine](/img/structure/B13935654.png)
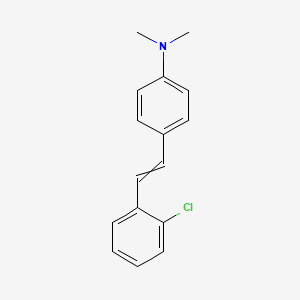

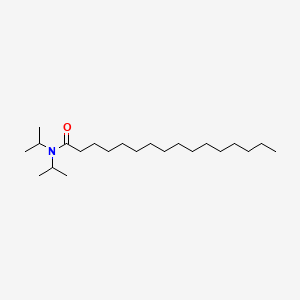
![2-[2-(4-Methyl-piperazin-1-yl)-quinolin-4-yl]-acetamide](/img/structure/B13935680.png)
![tert-Butyl (5,7-difluoro-4-hydroxybenzo[d]thiazol-2-yl)carbamate](/img/structure/B13935693.png)
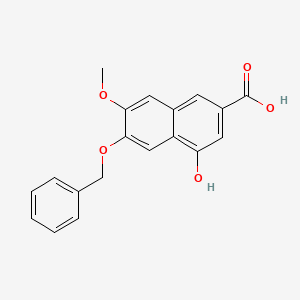
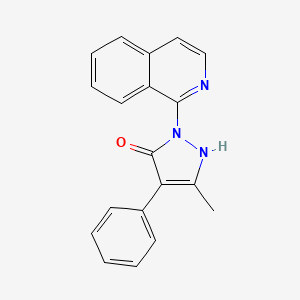
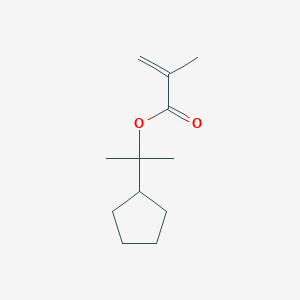
![Tert-butyl 7-(piperidin-4-ylmethyl)-2,7-diazaspiro[3.5]nonane-2-carboxylate](/img/structure/B13935709.png)
